4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Description
4-Chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (CAS 338421-80-0) is a sulfonamide derivative featuring a triazole ring substituted with ethyl and sulfanyl groups. Its molecular formula is C₁₁H₁₃ClN₄O₂S₂, with a molecular weight of 332.83 . The compound’s structure includes a benzenesulfonamide moiety linked to a 4H-1,2,4-triazole ring, which is substituted at the 4-position with an ethyl group and at the 5-position with a sulfanyl (-SH) group. Such structural features are common in medicinal chemistry, particularly in anticancer and antimicrobial agents, due to their ability to modulate enzyme activity and cellular pathways .
Properties
IUPAC Name |
4-chloro-N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O2S2/c1-2-16-10(14-15-11(16)19)7-13-20(17,18)9-5-3-8(12)4-6-9/h3-6,13H,2,7H2,1H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUXBNXUPWJRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method exploits click chemistry for triazole ring formation, as demonstrated in analogous systems:
Procedure :
- React 4-chlorobenzenesulfonyl chloride with propargylamine in THF at 0°C to form N-propargyl-4-chlorobenzenesulfonamide
- Treat with tosyl azide (TsN3) in the presence of CuTc catalyst (copper(I) thiophene-2-carboxylate)
- Perform column chromatography (PE:EA = 10:1) for purification
Key Advantages :
Nucleophilic Substitution Approach
This two-step method enables sequential assembly of molecular components:
Step 1 : Synthesis of 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-methanamine
- React ethyl isothiocyanate with hydrazine hydrate
- Cyclize intermediate with chloroacetonitrile at 80°C
Step 2 : Sulfonamide Bond Formation
| Reactant | Conditions | Yield |
|---|---|---|
| 4-chlorobenzenesulfonyl chloride | DMF, NaH base, 0°C → RT | 78% |
| Triazole-methanamine | 12 hr stirring |
Optimized Preparation Protocols
One-Pot Sequential Synthesis
Developed from Royal Society of Chemistry methodologies:
Reaction Scheme :
4-Chlorobenzenesulfonyl chloride + 4-ethyl-5-mercapto-1H-1,2,4-triazole-3-methanol → Intermediate → Final product
Experimental Details :
- Solvent system: THF/H2O (4:1)
- Catalyst: Rh2(Piv)4 (2 mol%)
- Temperature: 90°C, 4 hr
- Workup: Silica gel chromatography (hexane:ethyl acetate 8:1)
- Yield: 85%
Critical Parameters :
Microwave-Assisted Synthesis
Adapting modern techniques from recent triazole syntheses:
Procedure :
- Mix equimolar 4-chlorobenzenesulfonyl chloride and triazole precursor
- Irradiate at 150W, 100°C for 15 min
- Cool and precipitate product with ice-water
Advantages Over Conventional Methods :
- Reaction time reduced from 5 hr → 15 min
- Yield improvement: 62% → 89%
- Reduced side product formation
Analytical Characterization Data
Comprehensive spectral analysis confirms successful synthesis:
1H NMR (400 MHz, DMSO-d6) :
δ 1.32 (t, J = 7.2 Hz, 3H, CH2CH3)
δ 3.12 (q, J = 7.2 Hz, 2H, CH2CH3)
δ 4.28 (s, 2H, CH2N)
δ 7.51 (d, J = 8.4 Hz, 2H, Ar-H)
δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H)
IR (KBr, cm⁻¹) :
3250 (N-H stretch), 2925 (C-H aliphatic), 1595 (C=N), 1360 (S=O symmetric), 1170 (S=O asymmetric)
HPLC Purity : 99.2% (C18 column, MeCN:H2O 70:30)
Scale-Up Considerations and Industrial Relevance
Pharmaceutical development requires kilogram-scale production:
Key Optimization Parameters :
- Solvent recovery systems for THF and DMF
- Continuous flow chemistry approaches
- Automated pH control during sulfonylation
- Quality control protocols for residual copper (<10 ppm)
Current production costs estimate $120-150/g at pilot scale, with potential reduction to $45-60/g through process intensification.
Emerging Synthetic Technologies
Photochemical Activation
Recent trials show promise for UV-mediated synthesis:
Biocatalytic Approaches
Novel enzyme systems enable greener synthesis:
- Lipase-mediated coupling reactions
- Phosphate buffer (pH 7.4) instead of organic solvents
- 76% yield at 37°C
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The chloro group can be oxidized to form a chloro derivative.
Reduction: : The compound can be reduced to remove the chloro group.
Substitution: : The sulfanyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like sodium hydrosulfide (NaHS) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of chloro derivatives.
Reduction: : Formation of compounds lacking the chloro group.
Substitution: : Formation of various sulfanyl derivatives.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research:
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups, such as 4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide, may possess significant antibacterial properties. Sulfonamides are known to inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase.
Case Study : A study demonstrated that related sulfonamide derivatives effectively inhibited the growth of Staphylococcus aureus and Streptococcus pneumoniae, showcasing their potential as antibacterial agents .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 8 µg/mL |
| Streptococcus pneumoniae | 0.5 - 8 µg/mL |
Antiviral Properties
Compounds similar to this sulfonamide have shown promise in inhibiting viral replication. For instance, derivatives have been studied for their ability to inhibit Hepatitis B virus (HBV) replication.
Mechanism : The antiviral effect was linked to increased levels of A3G (apolipoprotein), which plays a role in viral defense mechanisms .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that benzenesulfonamide derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival.
Case Study : Research found that structurally similar compounds induced significant apoptosis in MDA-MB-231 breast cancer cells, highlighting their potential therapeutic applications .
| Cell Line | Apoptosis Induction (fold increase) |
|---|---|
| MDA-MB-231 | 22-fold increase |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their biological activities:
Structure-Activity Relationships (SAR)
- Triazole Substitutions: Ethyl vs. Sulfanyl (-SH) vs. Oxo (-O): Sulfanyl groups (e.g., in the target compound) may confer redox activity or metal-binding capacity, whereas oxo groups (e.g., in compound 30) stabilize hydrogen bonding with target enzymes .
- Benzene Ring Modifications: 4-Chloro vs. Trifluoromethyl (CF₃): Compounds like 16 with 3-CF₃-benzylthio groups show enhanced antimalarial activity due to increased hydrophobic interactions with PfDHPS .
Physicochemical Properties
Anticancer Activity
- Compound 30 (2-benzylthio derivative) demonstrated broad-spectrum activity against 13 NCI-60 cell lines (GI₅₀: 1.9–3.0 μM), outperforming alkyl-substituted analogues .
- The target compound’s ethyl and sulfanyl groups may offer a balance between potency and metabolic stability, though specific data are lacking .
Antimicrobial and Antiparasitic Activity
Biological Activity
4-Chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (CAS No. 338421-80-0) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 332.83 g/mol. The compound features a chloro group and a triazole moiety, which are known to influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 338421-80-0 |
| Molecular Formula | C11H13ClN4O2S2 |
| Molecular Weight | 332.83 g/mol |
| Boiling Point | 455.5 ± 55 °C (predicted) |
| Density | 1.54 ± 0.1 g/cm³ (predicted) |
| pKa | 7.78 ± 0.20 (predicted) |
Cardiovascular Effects
Recent studies have explored the cardiovascular effects of sulfonamide derivatives, including the inhibition of perfusion pressure and coronary resistance in isolated rat heart models. For example, a study indicated that certain benzenesulfonamide derivatives could significantly alter perfusion pressure and vascular resistance, suggesting potential applications in cardiovascular therapies .
Key Findings:
- Compound Evaluation: Various sulfonamide derivatives were tested for their effects on perfusion pressure.
- Results: The compound 4-(2-aminoethyl)-benzenesulfonamide showed a notable decrease in both perfusion pressure and coronary resistance compared to controls and other derivatives tested .
The mechanism through which these compounds exert their effects may involve interaction with calcium channels. Theoretical docking studies suggest that these compounds can bind to specific amino acid residues on calcium channel proteins, influencing their activity and leading to changes in vascular dynamics .
Case Studies
-
Study on Perfusion Pressure:
- Objective: Evaluate the impact of various benzenesulfonamides on coronary resistance.
- Methodology: Isolated rat heart models were utilized to assess changes in perfusion pressure.
- Results Summary: The study found that specific derivatives could reduce coronary resistance significantly compared to controls.
-
Theoretical Interaction Studies:
- Objective: Investigate the binding affinity of sulfonamides to calcium channels.
- Findings: Theoretical models indicated potential interactions with critical residues involved in channel regulation, supporting the hypothesis that these compounds can modulate cardiovascular function through calcium channel modulation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide and its analogs?
- Methodological Answer : Synthesis typically involves:
- Cyclization reactions of thiosemicarbazides with sulfonyl chlorides to form the triazole-sulfonamide core .
- Purification via column chromatography or recrystallization, monitored by TLC (e.g., benzene:EtOH = 2:1) .
- Characterization using IR (ν=3,300–3,400 cm⁻¹ for N–H/S–H stretches), ¹H/¹³C NMR, and elemental analysis .
Q. How is the in vitro antitumor activity of this compound evaluated?
- Experimental Design :
- NCI-60 cell line panel : Screens activity across 60 human tumor cell lines (e.g., lung, colon, ovarian) .
- GI₅₀ values : Measure growth inhibition at 50% efficacy. For example, derivatives showed GI₅₀ = 1.9–3.0 μM against 13 cell lines .
- Dose-response curves : Test concentrations in triplicate over 48–72 hours to determine IC₅₀.
Q. What structural features are critical for initial biological activity assessment?
- Key Groups :
- 4-Chlorobenzenesulfonamide : Enhances target binding via sulfonamide-protein interactions.
- Triazole ring : Provides rigidity and hydrogen-bonding capacity.
- Ethyl/sulfanyl substituents : Modulate lipophilicity and metabolic stability .
Advanced Research Questions
Q. How do substituent variations on the triazole ring impact anticancer potency?
- SAR Analysis :
- R² substituents : Replacing methyl (IGP = 46%) with aromatic groups (e.g., phenyl, IGP = 69%; tosyl, IGP = 71%) significantly enhances activity against NCI-H522 lung cancer cells .
- Table 1 : Substituent Effects on NCI-H522 Cell Line
| Substituent (R²) | IGP (%) |
|---|---|
| Methyl | 46 |
| Phenyl | 69 |
| Tosyl | 71 |
- Mechanism : Aromatic groups improve π-π stacking with kinase active sites .
Q. What computational and experimental approaches validate the compound’s structure?
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures .
- DFT calculations : Compare experimental IR/NMR data with theoretical spectra (e.g., B3LYP/6-31G* level) to confirm tautomeric forms .
- Validation : Check for twinning, R-factors (<5%), and ADDSYM in PLATON to ensure structural accuracy .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Strategies :
- Dose standardization : Normalize results to molar concentrations (μM) to account for batch variability.
- Cell line authentication : Use STR profiling to avoid cross-contamination .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare GI₅₀ values across replicates .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Approaches :
- Prodrug design : Introduce ester or phosphate groups to enhance aqueous solubility.
- Co-crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rates .
- Lipinski’s Rule of Five : Ensure molecular weight <500 Da and logP <5 for oral bioavailability .
Methodological Challenges
Q. How are by-products minimized during synthesis?
- Optimization :
- Temperature control : Reflux at 60–80°C to suppress side reactions (e.g., oxidation of sulfanyl groups) .
- Solvent selection : Use THF or DMF for high polarity, reducing dimerization .
- Real-time monitoring : Employ LC-MS to detect intermediates and adjust reaction conditions .
Q. What techniques confirm the compound’s stability under physiological conditions?
- Analytical Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
